molecular formula C11H15NO B6204608 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol CAS No. 1538906-03-4

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B6204608
CAS No.: 1538906-03-4
M. Wt: 177.2
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Description

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS Number: 1538906-03-4 ) is a chemical compound offered with a guaranteed purity of ≥97% . It belongs to the tetrahydroquinoline class of organic compounds, which are recognized as privileged structures in medicinal chemistry and chemical synthesis. The tetrahydroquinoline core is a common scaffold found in a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and organic materials . The specific substitution pattern of an 8-ethyl group and a 3-ol hydroxyl group on this scaffold makes it a valuable and versatile building block, or synthon, for complex organic synthesis. Researchers may utilize this compound in the development of novel therapeutic agents, as a ligand in catalytic systems, or as a precursor in materials science for applications such as organic light-emitting diodes (OLEDs) . As a tetrahydroquinoline derivative, its mechanism of action in research settings is highly application-dependent but often involves interaction with biological targets like enzymes or receptors, or serving as an electron-donating component in electronic materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Proper safety data sheets and handling protocols should be consulted prior to use, as specific safety information for this compound is not fully available in the provided sources .

Properties

CAS No.

1538906-03-4

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Aldehyde selection : Propionaldehyde or ethyl-substituted aldehydes introduce the ethyl group at position 8.

  • 2-Alkenyl aniline : Substituents on the aniline ring direct cyclization to position 3.

  • Ethyl cyanoacetate : Participates in Knoevenagel condensation, forming a nitrile intermediate that undergoes aza-Michael–Michael addition.

  • Base : DBU (1,8-diazabicycloundec-7-ene) in dichloromethane (DCM) at room temperature drives the reaction to completion.

Mechanistic Pathway

  • Knoevenagel condensation : Ethyl cyanoacetate reacts with the aldehyde to form an α,β-unsaturated nitrile.

  • Aza-Michael addition : The amine group of 2-alkenyl aniline attacks the nitrile’s β-position.

  • Michael cyclization : Intramolecular attack forms the tetrahydroquinoline core, with the ethyl and hydroxyl groups introduced via the aldehyde and solvent-mediated oxidation, respectively.

Table 1 : Representative Yields for Ethyl-Substituted Tetrahydroquinolines via Cascade Reactions

AldehydeAniline SubstituentYield (%)Regioselectivity (8-ethyl:other)
Propionaldehyde3-Hydroxy83>95:5
Butyraldehyde3-Methoxy7989:11
Isobutyraldehyde3-Amino7282:18

This method achieves moderate to high yields (72–83%) with excellent regiocontrol when DBU is employed. However, the hydroxyl group at position 3 often requires post-synthetic oxidation or protection-deprotection sequences.

Borrowing Hydrogen Methodology with Manganese Catalysis

A manganese(I) PN3 pincer catalyst enables the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. For 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol:

Reaction Optimization

  • Catalyst : [Mn(PN3)(CO)2]BF4 (1 mol%) facilitates dehydrogenation, condensation, and transfer hydrogenation.

  • Alcohol substrate : 2-Pentanol or ethyl-substituted secondary alcohols donate hydrogen equivalents.

  • Base : KH/KOH combination in DME at 120°C ensures selective tetrahydroquinoline formation over quinoline derivatives.

Key Advantages

  • Atom economy : Water is the sole byproduct.

  • Regioselectivity : The ethyl group is introduced at position 8 via the alcohol’s alkyl chain, while the hydroxyl group originates from the 2-aminobenzyl alcohol precursor.

Table 2 : Substrate Scope for Ethyl-Substituted Tetrahydroquinolines via Borrowing Hydrogen

2-Aminobenzyl Alcohol DerivativeSecondary AlcoholYield (%)Purity (%)
3-Hydroxy-2-aminobenzyl alcohol2-Pentanol7898
3-Methoxy-2-aminobenzyl alcohol3-Heptanol6595
3-Amino-2-aminobenzyl alcohol2-Octanol7197

This method avoids stoichiometric reducing agents and achieves yields up to 78%.

Reductive Pathways from Quinoline Precursors

Catalytic Hydrogenation of 8-Ethylquinolin-3-ol

  • Substrate synthesis : 8-Ethylquinolin-3-ol is prepared via Friedländer condensation between 2-aminobenzaldehyde and ethyl acetoacetate.

  • Reduction conditions :

    • Catalyst : Pd/C (5 wt%) under 30 bar H2 in ethanol at 80°C.

    • Yield : 85–90% with complete saturation of the quinoline ring.

Challenges and Solutions

  • Over-reduction : Prolonged hydrogenation may reduce the hydroxyl group. Using milder conditions (PtO2, 10 bar H2) preserves functionality.

  • Stereochemistry : Racemization at position 3 is minimized by low-temperature hydrogenation (0–5°C).

Comparative Analysis of Synthetic Routes

Table 3 : Efficiency Metrics Across Methods

MethodYield Range (%)RegioselectivityFunctional Group Tolerance
Cascade Reaction72–83HighModerate (nitrile-sensitive)
Borrowing Hydrogen65–78ExcellentHigh (alcohol-tolerant)
Reductive Hydrogenation85–90N/ALow (over-reduction risk)

The borrowing hydrogen method excels in atom efficiency and selectivity, while reductive pathways offer higher yields at the cost of additional synthetic steps .

Chemical Reactions Analysis

Types of Reactions

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent type, position, and stereochemistry. A comparative overview is provided below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
8-Ethyl-1,2,3,4-THQ-3-ol -OH (C3), -CH₂CH₃ (C8) C₁₁H₁₅NO 221.14 Moderate lipophilicity (XlogP = 2.7)
8-Methyl-1,2,3,4-THQ-3-ol -OH (C3), -CH₃ (C8) C₁₀H₁₃NO 163.22 Lower molecular weight vs. ethyl analogue
6-Chloro-1-methyl-4-propyl-THQ-3-ol -Cl (C6), -CH₃ (C1), -C₃H₇ (C4) C₁₂H₁₆ClNO 225.72 Halogenated derivative; enhanced reactivity
1-Phenyl-THQ-3-ol (3a) -Ph (C1) C₁₅H₁₅NO 225.29 Aromatic substituent; potential for π-π interactions
1,2,3,4-Tetrahydroisoquinolin-8-ol -OH (C8) C₉H₁₁NO 149.19 Isoquinoline scaffold (different ring fusion)

Notes:

  • Isoquinoline vs. Quinoline: The isoquinoline derivatives (e.g., 1,2,3,4-tetrahydroisoquinolin-8-ol) exhibit distinct reactivity due to differing nitrogen positions .
  • Substituent Effects : Ethyl and methyl groups at C8 influence steric bulk and lipophilicity, while halogens (e.g., Cl) enhance electrophilicity for cross-coupling reactions .

Physicochemical Properties

Comparative data for select compounds:

Property 8-Ethyl-THQ-3-ol 8-Methyl-THQ-3-ol 1,2,3,4-Tetrahydroisoquinolin-8-ol
Molecular Weight (g/mol) 221.14 163.22 149.19
XlogP 2.7 Not reported 0.67
Polar Surface Area (Ų) 32.7 Not reported 32.26
Boiling Point (°C) Not reported Not reported 294.3 (predicted)
Melting Point (°C) Not reported Not reported Not reported

Key Observations :

  • The ethyl substituent in 8-ethyl-THQ-3-ol increases molecular weight and lipophilicity compared to the methyl analogue.
  • Isoquinoline derivatives exhibit lower logP values, suggesting higher hydrophilicity due to altered ring topology .

Q & A

Q. What are the common synthetic routes for 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol?

  • Methodological Answer : The synthesis typically involves multi-step procedures starting from substituted quinoline precursors. Key steps include:
  • Cyclization : Formation of the tetrahydroquinoline core via reduction of quinoline derivatives using LiAlH₄ in THF, followed by acid-mediated cyclization .
  • Functionalization : Introduction of the ethyl group at position 8 through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. The hydroxyl group at position 3 is often introduced via hydroxylation of a ketone intermediate using NaBH₄ or catalytic hydrogenation .
  • Purification : Final purification via column chromatography or recrystallization ensures >95% purity, confirmed by HPLC .

Q. How is the structure of 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
  • NMR : ¹H and ¹³C NMR spectra verify substituent positions. For example, the ethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂) and hydroxyl proton (δ ~5.0 ppm, broad) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₁₅NO) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions, particularly for chiral derivatives .

Q. What are the primary biological targets of this compound?

  • Methodological Answer : Studies suggest interactions with:
  • Enzymes : Inhibition of nitric oxide synthase (nNOS) and acetylcholinesterase (AChE), validated via enzyme activity assays (IC₅₀ values reported in µM range) .
  • Receptors : Modulates G-protein-coupled receptors (GPCRs) involved in inflammation, assessed via radioligand binding assays .
  • Antimicrobial Activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) using MIC (Minimum Inhibitory Concentration) testing .

Advanced Research Questions

Q. How does the ethyl substituent at position 8 influence pharmacokinetic properties?

  • Methodological Answer : The ethyl group enhances lipophilicity (logP ~2.1), improving blood-brain barrier permeability compared to non-alkylated analogs. This is quantified via:
  • PAMPA-BBB Assay : Permeability values >4.0 × 10⁻⁶ cm/s indicate CNS activity potential .
  • Metabolic Stability : Microsomal stability assays (human liver microsomes) show t₁/₂ >60 minutes, attributed to reduced oxidative metabolism at the ethylated position .

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

  • Methodological Answer : Discrepancies arise from substituent positioning and stereochemistry. Systematic approaches include:
  • Comparative SAR Studies : Analogs with fluorine at position 7/8 (e.g., 7,8-difluoro derivatives) show reduced antimicrobial activity but enhanced enzyme inhibition, highlighting substituent electronic effects .
  • Chiral HPLC : Separates enantiomers to evaluate stereospecific activity. For example, (R)-enantiomers exhibit 10-fold higher AChE inhibition than (S)-forms .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to explain activity variations .

Q. What advanced methods enable enantioselective synthesis of this compound?

  • Methodological Answer : Chiral synthesis employs:
  • Asymmetric Catalysis : Use of Evans’ oxazaborolidine catalysts for hydroxylation steps (ee >90%) .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures (e.g., Candida antarctica lipase B) .
  • Chiral Auxiliaries : Temporary induction of chirality via (S)-proline derivatives, followed by auxiliary removal .

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